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Compound of Interest

Compound Name: 1-Acenaphthenol

Cat. No.: B7763142 Get Quote

Introduction: The Analytical Imperative for 1-
Acenaphthenol
1-Acenaphthenol (CAS: 6306-07-6), a hydroxylated derivative of the polycyclic aromatic

hydrocarbon acenaphthene, serves as a crucial intermediate in the synthesis of various organic

compounds, including dyes and pharmaceuticals.[1] Its chemical identity, purity, and structural

integrity are paramount for its application in research and development. This guide provides an

in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS)—used to characterize 1-Acenaphthenol.

As application scientists, we recognize that robust analytical methods are not merely

procedural; they are the foundation of reliable and reproducible science. The protocols and

interpretations detailed herein are designed to be self-validating, providing a comprehensive

spectroscopic fingerprint of the molecule. This ensures that researchers, scientists, and drug

development professionals can confidently identify and utilize 1-Acenaphthenol in their

workflows.

Molecular Structure and Spectroscopic Correlation
The unique, rigid structure of 1-Acenaphthenol, with its fused aromatic and aliphatic rings,

gives rise to a distinct and interpretable set of spectroscopic data. Understanding the molecular

geometry is the first step in assigning the signals observed in each analytical technique.
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Molecular Information:

Molecular Formula: C₁₂H₁₀O[2][3]

Molecular Weight: 170.21 g/mol [2]

IUPAC Name: 1,2-dihydroacenaphthylen-1-ol[3]

The numbering convention used for the interpretation of NMR spectra is presented in the

following diagram.

Caption: Molecular structure of 1-Acenaphthenol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides

detailed information about the molecular framework, connectivity, and chemical environment of

each atom.

¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments,

their neighboring protons (spin-spin coupling), and their relative numbers (integration).

Table 1: ¹H NMR Data for 1-Acenaphthenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 7.3 Multiplet 6H Ar-H

~5.6 Triplet 1H H-1 (CH-OH)

~3.8 Doublet of doublets 1H H-2 (diastereotopic)

~3.2 Doublet of doublets 1H H-2 (diastereotopic)

| ~2.5 | Singlet (broad) | 1H | -OH |
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Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and

concentration. Data is synthesized from typical values found in spectral databases like SDBS

and SpectraBase.[4]

Interpretation Insights:

Aromatic Region (δ 7.8-7.3): The complex multiplet in this downfield region corresponds to

the six protons on the fused aromatic rings. Their overlapping signals are a hallmark of

polycyclic aromatic systems.

Benzylic Methine Proton (H-1, δ ~5.6): The proton on the carbon bearing the hydroxyl group

(C-1) is significantly deshielded by the adjacent aromatic system and the electronegative

oxygen atom. It typically appears as a triplet due to coupling with the two diastereotopic

protons on C-2.

Aliphatic Methylene Protons (H-2, δ ~3.8, ~3.2): The two protons on C-2 are diastereotopic

due to the chiral center at C-1. This magnetic non-equivalence causes them to appear as

separate signals, each split into a doublet of doublets by geminal coupling to each other and

vicinal coupling to H-1.

Hydroxyl Proton (-OH, δ ~2.5): The chemical shift of the hydroxyl proton is highly variable

and depends on solvent, temperature, and concentration. It often appears as a broad singlet

and may exchange with D₂O, causing the signal to disappear, a key confirmatory test.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for

each magnetically distinct carbon atom, providing a direct count of the carbon environments.

Table 2: ¹³C NMR Data for 1-Acenaphthenol

Chemical Shift (δ) ppm Carbon Type Assignment

~145 - 120 Quaternary & Methine Aromatic C

~74.4 Methine C-1 (CH-OH)
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| ~39.0 | Methylene | C-2 (CH₂) |

Note: Data is synthesized from typical values found in spectral databases and literature, such

as a study on acenaphthene biodegradation which identified the C-1 signal.

Interpretation Insights:

Aromatic Region (δ ~145-120): This region contains multiple signals corresponding to the ten

carbons of the fused aromatic system. Quaternary carbons (those without attached protons)

generally show weaker signals.

Carbinol Carbon (C-1, δ ~74.4): The carbon attached to the hydroxyl group is shifted

significantly downfield to approximately 74.4 ppm due to the deshielding effect of the oxygen

atom.

Aliphatic Carbon (C-2, δ ~39.0): The methylene carbon of the five-membered ring appears in

the typical aliphatic region, upfield from the oxygenated and aromatic carbons.

Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.

Sample Preparation: Dissolve ~10-20 mg of 1-Acenaphthenol in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is

critical; CDCl₃ is common, but DMSO-d₆ may be preferred to better resolve the -OH proton.

[4]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Optimize shim values to achieve sharp, symmetrical peaks.

Set the spectral width to cover the expected range (e.g., 0-10 ppm).
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Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Use a wider spectral width (e.g., 0-200 ppm).

A greater number of scans (e.g., 128 or more) is required due to the low natural

abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal

standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for

identifying the presence of specific functional groups, which absorb infrared radiation at

characteristic frequencies.

Table 3: Key IR Absorption Bands for 1-Acenaphthenol

Frequency Range (cm⁻¹) Vibration Type Functional Group

3600 - 3200 (broad) O-H stretch Alcohol (-OH)

3100 - 3000 C-H stretch Aromatic C-H

2950 - 2850 C-H stretch Aliphatic C-H

1600 - 1450 C=C stretch Aromatic Ring

| ~1200 - 1000 | C-O stretch | Alcohol (C-O) |

Note: Data synthesized from characteristic values for alcohols and aromatic compounds

available in spectral databases.[5][6]

Interpretation Insights:
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O-H Stretch: The most prominent feature is a strong, broad absorption band in the 3600-

3200 cm⁻¹ region, which is definitive for the hydroxyl group and is broadened due to

hydrogen bonding.

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the

aromatic rings. Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the aliphatic -

CH₂- and -CH- groups.

Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region confirms the

presence of the aromatic system.

C-O Stretch: A strong band in the fingerprint region, typically around 1050 cm⁻¹, is indicative

of the C-O single bond stretch of the secondary alcohol.

Experimental Protocol: FTIR Data Acquisition
Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (~1-2 mg) of 1-Acenaphthenol with ~100-200 mg of dry,

spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent

pellet. The transparency is crucial for allowing infrared light to pass through.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

First, run a background scan without the sample to measure the spectrum of the ambient

atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.

Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio.

Data Processing: The instrument software automatically ratios the sample scan against the

background scan and converts the resulting transmission spectrum into an absorbance
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spectrum for analysis.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern upon ionization. For 1-Acenaphthenol, Electron

Ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Data (EI) for 1-Acenaphthenol

m/z (mass-to-charge ratio) Relative Intensity Assignment

170 High [M]⁺˙ (Molecular Ion)

169 High [M-H]⁺

141 Moderate [M-H-CO]⁺

| 139 | Moderate | [M-H₂O-H]⁺ |

Note: Fragmentation data is consistent with information from the NIST Mass Spectrometry Data

Center and PubChem.[3][7]

Interpretation Insights:

Molecular Ion Peak ([M]⁺˙, m/z 170): The peak at m/z 170 corresponds to the intact molecule

that has lost one electron, confirming the molecular weight of 170.21 g/mol .[8] Its high

relative intensity suggests a stable molecular ion, characteristic of aromatic systems.

Base Peak ([M-H]⁺, m/z 169): Often the most abundant ion (the base peak), this fragment

results from the loss of a hydrogen radical from the molecular ion, likely from the hydroxyl

group or the benzylic position, to form a stable cation.[3]

Fragment Ion (m/z 141): A significant fragment at m/z 141 corresponds to the loss of a

hydrogen radical followed by the loss of carbon monoxide (CO) from the [M-H]⁺ ion. This is a

common fragmentation pathway for aromatic alcohols.[3]
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Fragment Ion (m/z 139): This peak can be attributed to the loss of a water molecule (H₂O)

from the molecular ion, followed by the loss of another hydrogen atom.

Proposed Fragmentation Pathway

[C₁₂H₁₀O]⁺˙
m/z = 170

[C₁₂H₉O]⁺
m/z = 169

- H˙ [C₁₁H₉]⁺
m/z = 141

- CO

Click to download full resolution via product page

Caption: A primary fragmentation pathway for 1-Acenaphthenol under electron ionization.

Experimental Protocol: GC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of 1-Acenaphthenol (~1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an electron ionization (EI) source.

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary

column (e.g., DB-5ms).

Use a temperature program to separate 1-Acenaphthenol from any impurities based on

boiling point and column interaction.

MS Analysis:

As 1-Acenaphthenol elutes from the GC column, it enters the MS ion source.

The molecules are bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation.
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The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer

(e.g., a quadrupole) and detected.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z,

providing the molecular weight and fragmentation pattern.

Conclusion
The combination of NMR, IR, and MS provides an unambiguous and comprehensive

characterization of 1-Acenaphthenol. ¹H and ¹³C NMR spectroscopy elucidates the precise

carbon-hydrogen framework. IR spectroscopy confirms the presence of key hydroxyl and

aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and

reveals characteristic fragmentation patterns. Together, these techniques form a robust

analytical workflow, ensuring the identity and quality of 1-Acenaphthenol for all scientific and

industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7763142#spectroscopic-data-of-1-acenaphthenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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